molecular formula C17H17N3O B4770779 N-[3-(1H-benzimidazol-2-yl)propyl]benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B4770779
M. Wt: 279.34 g/mol
InChI Key: ABEAINJHEJHAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]benzamide, also known as BZP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This compound also interacts with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and exhibits antifungal and antiviral activities. In vivo studies have shown that this compound enhances plant growth and yield, and exhibits antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1H-benzimidazol-2-yl)propyl]benzamide in lab experiments include its synthetic accessibility, high purity, and well-defined chemical structure. This compound can be easily synthesized in large quantities and can be used as a building block for the synthesis of various organic materials. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.

Future Directions

For the study of N-[3-(1H-benzimidazol-2-yl)propyl]benzamide include the development of new synthetic methods for its preparation, the investigation of its potential applications in medicine and agriculture, and the synthesis of new organic materials based on its structure. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor, antifungal, and antiviral properties. In agriculture, this compound has been used as a plant growth regulator due to its ability to enhance plant growth and yield. In materials science, this compound has been used as a building block for the synthesis of various organic materials.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEAINJHEJHAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.